1-(Piperidin-1-yl)hexadecan-1-one

Lipophilicity LogP Lipid Formulation

1-(Piperidin-1-yl)hexadecan-1-one (CAS 4629-02-1), also known as N-palmitoylpiperidine or hexadecanoylpiperidide, is a tertiary fatty acid amide. It is characterized by a sixteen-carbon saturated acyl chain (palmitoyl) linked to a piperidine ring.

Molecular Formula C21H41NO
Molecular Weight 323.6 g/mol
CAS No. 4629-02-1
Cat. No. B1596646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-1-yl)hexadecan-1-one
CAS4629-02-1
Molecular FormulaC21H41NO
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)N1CCCCC1
InChIInChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)22-19-16-14-17-20-22/h2-20H2,1H3
InChIKeySBWUACYNOBUPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-1-yl)hexadecan-1-one (4629-02-1): Sourcing Guide for a Long-Chain N-Acylpiperidine


1-(Piperidin-1-yl)hexadecan-1-one (CAS 4629-02-1), also known as N-palmitoylpiperidine or hexadecanoylpiperidide, is a tertiary fatty acid amide. It is characterized by a sixteen-carbon saturated acyl chain (palmitoyl) linked to a piperidine ring [1]. With a molecular formula of C21H41NO and a molecular weight of 323.5563 g/mol, it is a lipophilic compound with a calculated LogP of 6.75 . It is commercially available from multiple suppliers in research-grade purity (≥95%) .

Sourcing 1-(Piperidin-1-yl)hexadecan-1-one: Why Chain-Length Analogs Are Not Interchangeable


Generic substitution with other N-acylpiperidines is not chemically valid due to the profound impact of the acyl chain length on the molecule's physicochemical properties and, consequently, its functional role. The C16 palmitoyl chain is a critical structural determinant that directly governs the compound's lipophilicity, membrane partitioning, and utility as a representative lipid standard. Simply replacing it with a shorter-chain analog like 1-(piperidin-1-yl)butan-1-one (C4) results in a drastically different LogP, which will alter its behavior in lipidic formulations, chromatographic retention times, and its suitability as a reference standard for endogenous N-palmitoyl species . The following quantitative evidence details the specific dimensions where this C16 variant is the necessary choice.

Quantitative Differentiation Guide for 1-(Piperidin-1-yl)hexadecan-1-one (CAS 4629-02-1)


Lipophilicity Comparison: LogP of C16 vs. C4 N-Acylpiperidine

The lipophilicity of 1-(piperidin-1-yl)hexadecan-1-one is substantially higher than that of its short-chain analog 1-(piperidin-1-yl)butan-1-one. The target compound has a reported LogP of 6.75 , while the butanone derivative has a predicted SlogP of 1.44 [1]. This difference of over 5 orders of magnitude in partition coefficient directly impacts its suitability for applications requiring high membrane permeability or lipid-phase partitioning.

Lipophilicity LogP Lipid Formulation

Utility as a Palmitoyl Lipid Standard for Analytical Quantification

The specific C16 palmitoyl chain of this compound makes it structurally identical to the acyl moiety of endogenous N-palmitoyl lipids, unlike shorter-chain analogs. It is explicitly described as a critical lipophilic reference standard for the quantification of endogenous N-acyl amines in medicinal chemistry and lipid formulation . This specific application is a class-dependent function directly linked to the C16 chain length.

Lipidomics Analytical Standard N-acyl amides

Documented Synthetic Accessibility via Oxidative Amidation Reaction

The target compound has been specifically prepared as a valuable product in a gram-scale oxidative amidation reaction. A metal-organic framework (MOF)-based catalyst efficiently prepared 1-palmitoylpiperidine from palmitic acid and piperidine [1]. This documented synthesis provides a verified starting point for researchers needing to prepare or modify this specific compound, a methodological advantage not demonstrated for many other chain-length analogs in the same publication.

Synthetic Methodology Fatty Acid Amides Catalysis

Commercial Availability and Purity Profile for Direct Procurement

The compound is available from suppliers in pre-packaged quantities (250 mg, 1 g, 5 g) with a specified purity of 95% . This contrasts with hypothetical non-standard chain-length analogs that may only be available through custom synthesis, leading to longer lead times and higher cost. The listed pricing provides immediate budgetary reference for procurement.

Procurement Purity Commercial Supply

Validated Application Scenarios for 1-(Piperidin-1-yl)hexadecan-1-one (4629-02-1)


Use as an Internal Standard in LC-MS/MS Lipidomics Workflows

Its direct structural homology to endogenous palmitoyl amides makes it a suitable internal standard for their quantification, as indicated by its class-level inference as a lipophilic reference standard . Its high LogP (6.75) ensures it co-elutes with target lipids of similar hydrophobicity, unlike short-chain analogs .

Lipid-Based Drug Delivery Formulation Component

The high lipophilicity of the C16 chain (LogP 6.75) suggests superior membrane partitioning compared to shorter-chain N-acylpiperidines, making it a candidate component in lipid nanoparticle or liposomal formulations where integration into the lipid bilayer is required .

Benchmark Compound for Oxidative Amidation Reaction Optimization

Based on its specific mention in a published catalytic amidation procedure , this compound can serve as a benchmark substrate for laboratories developing or optimizing new catalysts for the synthesis of long-chain fatty acid amides.

Procurement Standard for C16 N-Acylpiperidine in SAR Libraries

When building a structure-activity relationship (SAR) library of N-acylpiperidines, the C16 variant serves as a key anchor point. Its documented, commercially available status with a defined purity (95%) and cost provides a reliable standard against which the cost and purity of custom-synthesized analogs can be benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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